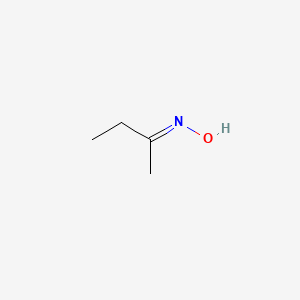2-BUTANONE OXIME

Content Navigation
CAS Number
Product Name
Molecular Formula
Molecular Weight
Synonyms
Description
2-Butanone oxime, also known as butanone oxime or methyl ethyl ketone oxime, is an organic compound with the molecular formula and a molecular weight of approximately 87.12 g/mol. It appears as a colorless to light yellow oily liquid with a characteristic musty odor. This compound is classified as a ketoxime, which is formed through the reaction of hydroxylamine with ketones, specifically butanone in this case. Its structure features a hydroxylamine group (–C(=NOH)–) attached to a butane backbone, giving it unique chemical properties that facilitate various applications in industrial and chemical processes .
- Hydrolysis: It can be hydrolyzed to form butanone and hydroxylamine under acidic or basic conditions.
- Dehydration: When heated, it may dehydrate to form 2-butanone, especially in the presence of acids.
- Reactivity with Acids: It reacts with strong acids like hydrochloric acid and sulfuric acid, which can lead to the formation of methyl ethyl ketone .
- Oxidation: The compound can react with oxidizing agents, making it sensitive to heat and potentially explosive when mixed with strong acids .
2-Butanone oxime can be synthesized through several methods:
- Reaction with Hydroxylamine: The most common method involves reacting butanone with hydroxylamine hydrochloride or sulfate in the presence of a base like sodium hydroxide. This reaction typically occurs at elevated temperatures (around 70°C) for several hours .
- Ammoximation: A more recent method involves the ammoximation of methyl ethyl ketone using ammonia and hydrogen peroxide over catalysts, which offers a cleaner production process compared to traditional methods .
2-Butanone oxime has various industrial applications:
- Anti-skinning Agent: It is widely used in alkyd paints to prevent skin formation on the surface during storage.
- Corrosion Inhibitor: Employed in industrial boilers and water treatment systems to prevent corrosion.
- Chemical Intermediate: Serves as a reagent in synthesizing other compounds such as ketoimines and metal complexes .
- Solvent: Utilized as a solvent in various chemical processes due to its volatility and ability to dissolve many organic compounds.
Studies have shown that 2-butanone oxime interacts with various biological systems. Its potential as a skin sensitizer has been confirmed through animal testing, indicating that it can provoke allergic reactions upon dermal exposure . Furthermore, its metabolic pathways suggest interactions within liver enzymes that may influence its toxicity profile .
Several compounds share structural similarities with 2-butanone oxime. Here are some notable examples:
| Compound Name | Structure Type | Key Differences |
|---|---|---|
| Acetone Oxime | Ketoxime | Derived from acetone; lower boiling point. |
| Cyclohexanone Oxime | Cyclic Ketoxime | Contains a cyclic structure; different reactivity profile. |
| Propan-2-one Oxime | Ketoxime | Smaller carbon chain; less steric hindrance. |
| Ethyl Acetate Oxime | Ester Oxime | Contains an ester functional group; different applications. |
The uniqueness of 2-butanone oxime lies in its specific properties such as its volatility, reactivity with acids, and effectiveness as an anti-skinning agent in coatings, which set it apart from these similar compounds .
XLogP3
Biological Half Life
General Manufacturing Information
All other basic organic chemical manufacturing
Construction
Paint and coating manufacturing
2-Butanone, oxime: ACTIVE
The U.S. Consumer Product Safety Commission's Chemicals in Products database lists 764 products that contain 2-butanone oxime (methyl ethyl ketoxime); all but 16 of these products are in the paints and coatings category; other products containing methyl ethyl ketoxime included a glass cleaner and a skin soap.








